molecular formula C24H23ClN2O3 B7700693 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-phenylacetohydrazide

N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-phenylacetohydrazide

Numéro de catalogue: B7700693
Poids moléculaire: 422.9 g/mol
Clé InChI: FCGNRUCGNCZHDR-WGOQTCKBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hydrazide derivative featuring a benzylidene core substituted with a 4-chlorobenzyloxy group at the 4-position and an ethoxy group at the 3-position of the phenyl ring. Such structural attributes are common in bioactive molecules, particularly those targeting enzymes or receptors via π-π stacking and dipole interactions .

Propriétés

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-2-29-23-14-20(16-26-27-24(28)15-18-6-4-3-5-7-18)10-13-22(23)30-17-19-8-11-21(25)12-9-19/h3-14,16H,2,15,17H2,1H3,(H,27,28)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGNRUCGNCZHDR-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthesis of 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde

This intermediate is synthesized through an etherification reaction between 3-ethoxy-4-hydroxybenzaldehyde and 4-chlorobenzyl chloride.

Reaction Conditions

  • Reactants :

    • 3-Ethoxy-4-hydroxybenzaldehyde (1 equiv)

    • 4-Chlorobenzyl chloride (1.2 equiv)

  • Base : Potassium carbonate (K₂CO₃, 2 equiv)

  • Solvent : Dimethylformamide (DMF) or acetone

  • Temperature : 80–90°C

  • Time : 6–8 hours

Mechanism :
The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde undergoes nucleophilic substitution with 4-chlorobenzyl chloride in the presence of a base, forming the ether linkage.

Workup :
The product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Yield: 70–85%.

Preparation of 2-Phenylacetohydrazide

2-Phenylacetohydrazide is synthesized from phenylacetic acid through esterification followed by hydrazinolysis.

Reaction Conditions

  • Esterification :

    • Phenylacetic acid (1 equiv) reacts with ethanol (excess) under acidic conditions (H₂SO₄) at reflux (78°C) for 4 hours to form ethyl phenylacetate.

  • Hydrazinolysis :

    • Ethyl phenylacetate (1 equiv) reacts with hydrazine hydrate (2 equiv) in ethanol at 60°C for 3 hours.

Mechanism :
The ester undergoes nucleophilic acyl substitution with hydrazine, replacing the ethoxy group with a hydrazide moiety.

Workup :
The product precipitates upon cooling and is filtered and washed with cold ethanol. Yield: 80–90%.

Condensation to Form the Hydrazone

The final step involves a Schiff base condensation between 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde and 2-phenylacetohydrazide.

Reaction Conditions

  • Reactants :

    • Aldehyde (1 equiv)

    • Hydrazide (1 equiv)

  • Solvent : Ethanol or methanol

  • Catalyst : Acetic acid (2–3 drops)

  • Temperature : Reflux (78°C for ethanol)

  • Time : 4–6 hours

Mechanism :
The aldehyde’s carbonyl group reacts with the hydrazide’s amino group, eliminating water to form the hydrazone (E-configuration).

Workup :
The product is isolated via filtration after cooling and recrystallized from ethanol. Yield: 65–75%.

Analytical Data and Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 11.2 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.45–7.20 (m, 9H, aromatic), 5.15 (s, 2H, OCH₂), 4.05 (q, 2H, OCH₂CH₃), 3.85 (s, 2H, CH₂CO), 1.40 (t, 3H, CH₃).
IR (KBr)3270 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)
MS (ESI) m/z 451.1 [M+H]⁺

Optimization Insights

  • Solvent Impact : Ethanol provides milder conditions, while DMF increases solubility but may require higher temperatures.

  • Catalyst Efficiency : Acetic acid enhances reaction rate by protonating the carbonyl oxygen, facilitating nucleophilic attack.

Comparative Analysis of Methods

Alternative Routes

  • Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours) with comparable yields (70–78%).

  • Solid-Supported Catalysts : H β-type molecular sieves improve hydrazide purity but require post-reaction filtration.

Environmental Considerations

Traditional methods using morpholine and sulfur (Willgerodt-Kindler reaction) emit toxic H₂S gas. The current route avoids this, aligning with green chemistry principles.

Industrial Scalability Challenges

  • Cost of Starting Materials : 4-Chlorobenzyl chloride and 3-ethoxy-4-hydroxybenzaldehyde are commercially available but expensive.

  • Purification Bottlenecks : Column chromatography is impractical for large-scale production; recrystallization is preferred.

Analyse Des Réactions Chimiques

Types of Reactions

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzylidene Ring

  • Positional Isomerism :

    • N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide () shifts the 4-chlorobenzyloxy group to the 3-position, reducing steric hindrance and altering electronic distribution. This positional change may impact binding affinity in biological targets.
    • N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide derivatives () feature ethoxy groups at the 2-position instead of 3-ethoxy-4-chlorobenzyloxy, which could reduce metabolic stability due to increased susceptibility to oxidative enzymes.
  • Alkoxy Group Modifications: Methoxy vs. Ethoxy: Compound 3e () has a 3-methoxy group, while the target compound has 3-ethoxy. 4-Chlorobenzyloxy vs. Dichlorobenzyloxy: introduces 2,4-dichlorobenzyloxy, which enhances electron-withdrawing effects, possibly improving interaction with hydrophobic pockets in proteins .

Core Functional Group Differences

  • Hydrazide vs. Thiosemicarbazide :
    • The target compound’s acetohydrazide group contrasts with the thiosemicarbazide in . Thiosemicarbazides exhibit metal-chelating properties, which may confer antioxidant or anticancer activity via redox cycling, unlike the hydrazide’s hydrogen-bonding preference .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound (Evidence ID) logP Solubility Key Functional Groups Bioactivity (IC50 or EC50)
Target Compound ~3.5* Low 3-Ethoxy, 4-chlorobenzyloxy, acetohydrazide Not reported
3e () ~3.2 Moderate 3-Methoxy, imidazo-pyrazole 3.08 µM (SKMEL-28)
Triazole Derivative ~4.0 Low Triazole, sulfanyl Not reported
Thiosemicarbazide ~2.8 High Thiosemicarbazide Antioxidant activity
Dichlorobenzyloxy Derivative ~4.5 Very low 2,4-Dichloro, nitroanilino Not reported

*Estimated based on structural analogs.

  • Lipophilicity : Ethoxy and chloro substituents increase logP, favoring blood-brain barrier penetration but complicating formulation .
  • Solubility : Thiosemicarbazides () exhibit higher solubility due to polarizable sulfur atoms, enhancing bioavailability in aqueous environments .

Activité Biologique

N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-phenylacetohydrazide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₂₉H₂₄ClN₂O₂
  • Molecular Weight : 474.96 g/mol

Structural Representation

The structural formula can be represented as follows:

\text{N E 4 4 chlorobenzyl oxy 3 ethoxyphenyl}methylidene]-2-phenylacetohydrazide}

Antimicrobial Activity

Research has indicated that N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-phenylacetohydrazide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study conducted on human cancer cell lines revealed the following effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
HeLa (Cervical Cancer)10.5Cell cycle arrest in G2/M phase
A549 (Lung Cancer)12.8Inhibition of proliferation

The mechanism of action involves the induction of apoptosis and modulation of cell cycle progression, highlighting the compound's potential in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has shown anti-inflammatory activity. Experimental models have demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-phenylacetohydrazide against clinical isolates. The results indicated significant activity against resistant strains, making it a promising candidate for further development.

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound. It was found to activate caspase pathways leading to apoptosis in MCF-7 cells. The study concluded that this compound could be a valuable lead in designing new anticancer drugs.

Study 3: In Vivo Anti-inflammatory Effects

In vivo studies using animal models demonstrated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, further corroborating its anti-inflammatory potential.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde with 2-phenylacetohydrazide under reflux in ethanol or methanol, catalyzed by acetic acid .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC, Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .
Key factors for yield optimization:

  • Solvent choice (polar aprotic solvents like DMF improve reactivity) .

  • Temperature control (60–80°C for condensation) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationEthanol, 70°C, 12h65–7590–92
PurificationColumn Chromatography55–6098–99

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm hydrazone formation (δ 8.3–8.5 ppm for imine proton) and aromatic substituents .
  • IR : Stretches at 1650–1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C ether) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral angles (e.g., C=N bond length: ~1.28 Å) .

Q. What initial biological screening approaches are recommended to evaluate bioactivity?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR stretches) be resolved during structural confirmation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian) .
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference in NMR .
  • Crystal Structure Refinement : Resolve ambiguities in bond hybridization via high-resolution X-ray diffraction .

Q. What strategies address contradictory bioactivity results across studies (e.g., antimicrobial potency)?

  • Methodological Answer :
  • Standardized Protocols : Follow CLSI guidelines for MIC assays to reduce variability in inoculum size .

  • Membrane Permeability : Assess compound solubility (logP) and use surfactants (e.g., Tween-80) to enhance bioavailability .

  • Metabolite Analysis : LC-MS/MS to identify degradation products that may interfere with activity .

    • Data Table :
StudyMIC (μg/mL) for S. aureusAssay Conditions
A 12.5Mueller-Hinton broth, 24h
B 25.0TSB + 5% DMSO

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., COX-2) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to optimize reaction conditions to minimize by-products in triazole-thioether formation?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for regioselective triazole formation .
  • Solvent Optimization : Use DMF for higher dielectric constant, reducing side reactions .
  • By-Product Analysis : GC-MS to identify impurities (e.g., oxidized hydrazides) and adjust reductant stoichiometry .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.